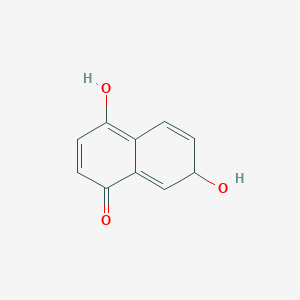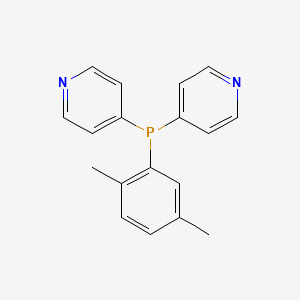
(2,5-Dimethylphenyl)bis(4-pyridyl)phosphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Dimethylphenyl)bis(4-pyridyl)phosphine is an organophosphine compound that features a phosphine center bonded to a 2,5-dimethylphenyl group and two 4-pyridyl groups. Organophosphine compounds are widely used in various fields, including catalysis, coordination chemistry, and materials science, due to their ability to form stable complexes with metals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethylphenyl)bis(4-pyridyl)phosphine typically involves the reaction of 2,5-dimethylphenylphosphine with 4-bromopyridine under suitable conditions. The reaction is usually carried out in the presence of a base, such as potassium tert-butoxide, in a solvent like tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for organophosphine compounds often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dimethylphenyl)bis(4-pyridyl)phosphine can undergo various types of chemical reactions, including:
Oxidation: The phosphine center can be oxidized to form phosphine oxides.
Substitution: The pyridyl groups can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often used in substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding phosphine oxide.
Substitution: Depending on the substituents introduced, various substituted pyridyl derivatives can be formed.
Scientific Research Applications
Chemistry
(2,5-Dimethylphenyl)bis(4-pyridyl)phosphine is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes can serve as catalysts in various organic transformations, such as cross-coupling reactions and hydrogenation.
Biology and Medicine
In biological and medicinal research, organophosphine compounds are explored for their potential as therapeutic agents. They can interact with biological molecules and metal ions, influencing various biochemical pathways.
Industry
In the industrial sector, organophosphine compounds are used in the production of polymers, agrochemicals, and pharmaceuticals. Their ability to stabilize metal catalysts makes them valuable in large-scale chemical processes.
Mechanism of Action
The mechanism of action of (2,5-Dimethylphenyl)bis(4-pyridyl)phosphine involves its ability to coordinate with metal centers, forming stable complexes. These complexes can facilitate various catalytic processes by providing a suitable environment for the reaction to occur. The phosphine ligand can donate electron density to the metal center, enhancing its reactivity.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A widely used organophosphine ligand with three phenyl groups.
Tris(2-pyridyl)phosphine: An organophosphine ligand with three pyridyl groups.
Uniqueness
(2,5-Dimethylphenyl)bis(4-pyridyl)phosphine is unique due to the presence of both a 2,5-dimethylphenyl group and two 4-pyridyl groups. This combination can influence the steric and electronic properties of the ligand, affecting its coordination behavior and reactivity in catalytic processes.
Properties
CAS No. |
625856-30-6 |
|---|---|
Molecular Formula |
C18H17N2P |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
(2,5-dimethylphenyl)-dipyridin-4-ylphosphane |
InChI |
InChI=1S/C18H17N2P/c1-14-3-4-15(2)18(13-14)21(16-5-9-19-10-6-16)17-7-11-20-12-8-17/h3-13H,1-2H3 |
InChI Key |
NJRRTRRVMJUSJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)P(C2=CC=NC=C2)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



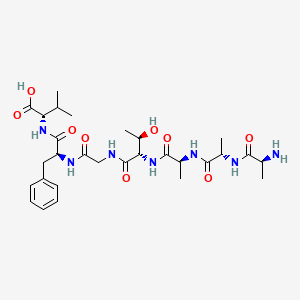
![3-{4-[(Undec-10-en-1-yl)oxy]phenyl}prop-2-enoic acid](/img/structure/B12595104.png)
![2-[4,4-Bis(4-chlorophenyl)-3-butenyl]toluene](/img/structure/B12595108.png)
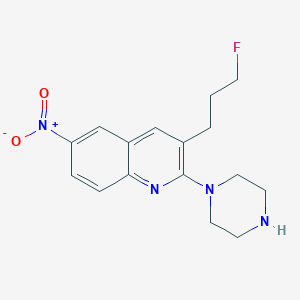
![5-[(2,6-Dichlorophenyl)methoxy]-N-(1-phenylethyl)pyrazin-2-amine](/img/structure/B12595124.png)
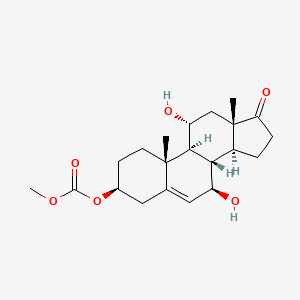
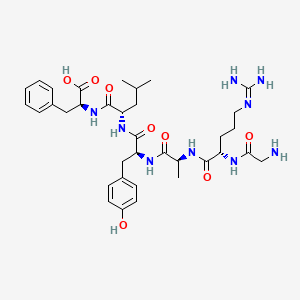
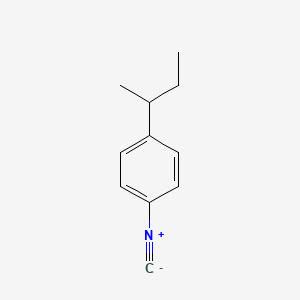
![2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-cyclopropylacetamide](/img/structure/B12595152.png)

![1-{[2-(1H-Indol-3-yl)ethyl]amino}-3-(4-methoxyphenoxy)propan-2-ol](/img/structure/B12595164.png)
![Propanoic acid, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, butyl ester](/img/structure/B12595171.png)
